molecular formula C16H21NO2 B11856337 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine CAS No. 353778-44-6

1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine

Cat. No.: B11856337
CAS No.: 353778-44-6
M. Wt: 259.34 g/mol
InChI Key: HZARHADGQPNARO-UHFFFAOYSA-N
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Description

1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine is an organic compound with the molecular formula C15H21NO2 This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine typically involves a multi-step process. One common method includes the reaction of 4-methoxynaphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to reductive amination with propan-2-amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as altered cellular metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine hydrobromide: A similar compound with a hydrobromide salt form.

    (4-Methoxynaphthalen-1-yl)methylamine: A related compound with a simpler structure.

    1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-ol: A compound with a hydroxyl group instead of an amine group.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both methoxy and amine groups attached to a naphthalene ring

Properties

CAS No.

353778-44-6

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine

InChI

InChI=1S/C16H21NO2/c1-12(11-18-2)17-10-13-8-9-16(19-3)15-7-5-4-6-14(13)15/h4-9,12,17H,10-11H2,1-3H3

InChI Key

HZARHADGQPNARO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CC=C(C2=CC=CC=C12)OC

Origin of Product

United States

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